Gambogic acid
Overview
Description
Gambogic acid is a naturally occurring xanthonoid derived from the resin of the Garcinia hanburyi tree, which is native to Southeast Asia, including Cambodia, Vietnam, and Thailand . This compound is known for its bright orange color and has been traditionally used as a dye and in traditional medicine for its purported detoxifying and hemostatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gambogic acid can be synthesized through various methods, including the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent . Other methods include the use of ytterbium, palladium, ruthenium, and copper catalysis, as well as the Friedel–Crafts reaction and Ullmann-ether coupling .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the resin from the Garcinia hanburyi tree, followed by purification processes to isolate the compound. Advanced techniques such as solvent-assisted active loading technology have been developed to improve the solubility and bioavailability of this compound for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Gambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been found to bind to transferrin receptors and induce apoptosis in cancer cells .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride, zinc chloride, and phosphoryl chloride . The conditions for these reactions typically involve heating and the use of catalysts to facilitate the reactions.
Major Products: The major products formed from the reactions of this compound include derivatives with enhanced anticancer properties and improved solubility and stability .
Scientific Research Applications
Gambogic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown significant potential as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth, induce apoptosis, and suppress angiogenesis . Additionally, this compound has been investigated for its anti-inflammatory, antioxidant, and anti-proliferative properties .
In the field of medicine, this compound has been explored as a potential treatment for various cancers, including liver, lung, gastric, ovarian, pancreatic, and prostate cancers . It has also been studied for its potential to retard renal cyst progression in polycystic kidney disease .
Mechanism of Action
Gambogic acid exerts its effects through multiple molecular targets and pathways. It has been found to inhibit the nuclear factor-κB signaling pathway, suppress the pentose phosphate pathway by covalently inhibiting the 6-phosphogluconate dehydrogenase protein, and induce apoptosis through its interaction with the transferrin receptor . Additionally, this compound has been shown to inhibit the PI3K/Akt pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Gambogic acid is unique among xanthonoid compounds due to its complex caged structure and potent anticancer properties. Similar compounds include gambogenic acid, which has a geranyl and a hydroxyl group instead of the ether ring found in this compound . Other related compounds include various xanthone derivatives that exhibit similar biological activities, such as anti-inflammatory and antioxidant properties .
Properties
IUPAC Name |
(Z)-4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZHEQNLKAOMCA-XKZIYDEJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gambogic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2752-65-0 | |
Record name | Gambogic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Gambogic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86 - 91 °C | |
Record name | Gambogic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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